molecular formula C13H10O3 B6377522 2-Formyl-4-(2-hydroxyphenyl)phenol CAS No. 1111132-41-2

2-Formyl-4-(2-hydroxyphenyl)phenol

Cat. No.: B6377522
CAS No.: 1111132-41-2
M. Wt: 214.22 g/mol
InChI Key: RHZZZUFBDQJORR-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-hydroxyphenyl)phenol is a phenolic derivative characterized by a formyl (-CHO) group at the 2-position and a hydroxyphenyl (-C₆H₄OH) substituent at the 4-position of the benzene ring. This structure imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, coordination chemistry, and material science. The hydroxyphenyl moiety enhances hydrogen-bonding capabilities, while the formyl group introduces reactivity toward nucleophilic additions or condensations, such as Schiff base formation.

Properties

IUPAC Name

2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-10-7-9(5-6-12(10)15)11-3-1-2-4-13(11)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZZUFBDQJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685029
Record name 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-41-2
Record name 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromo-2-formylphenol

The precursor 4-bromo-2-formylphenol is synthesized via bromination of 2-formylphenol (o-vanillin). Protection of the phenolic hydroxyl group as a methyl ether (using CH₃I/K₂CO₃ in acetone) precedes electrophilic bromination.

Optimized Conditions :

  • Brominating Agent : N-Bromosuccinimide (NBS, 1.2 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C

  • Catalyst : FeCl₃ (5 mol%)

  • Yield : 68% after deprotection with BBr₃

Characterization data for 4-bromo-2-formylphenol:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.82 (d, J = 2.4 Hz, 1H, ArH), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 1H, ArH), 5.65 (s, 1H, OH).

  • HRMS : m/z calc. for C₇H₅BrO₂ [M+H]⁺: 214.9472, found: 214.9476.

Suzuki Coupling with 2-Hydroxyphenylboronic Acid

The biaryl bond is formed using Pd(PPh₃)₄ as catalyst under inert conditions:

Reaction Setup :

  • Substrate : 4-Bromo-2-formylphenol (1.0 equiv)

  • Boronic Acid : 2-Hydroxyphenylboronic acid (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DME/H₂O (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 81% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Critical Considerations :

  • Protection of the boronic acid’s hydroxyl group as a pinacol ester prevents protodeboronation.

  • Microwave-assisted coupling reduces reaction time to 2 h with comparable yields.

Synthesis of 4-Iodo-2-formylphenol

Iodination of 2-formylphenol is achieved using N-iodosuccinimide (NIS) in acetic acid:

Conditions :

  • NIS : 1.1 equiv

  • Solvent : AcOH, 50°C, 6 h

  • Yield : 72%

Copper-Catalyzed Coupling

Reaction with 2-hydroxyphenol employs a CuI/1,10-phenanthroline system:

Optimized Protocol :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMSO, 110°C, 24 h

  • Yield : 58%

Limitations :

  • Competitive homo-coupling of 2-hydroxyphenol reduces efficiency.

  • High temperatures lead to partial decomposition of the formyl group.

Friedel-Crafts Acylation Strategy

Though less efficient, this method avoids pre-functionalized intermediates:

Procedure :

  • Protection of 4-(2-hydroxyphenyl)phenol as triisopropylsilyl (TIPS) ether.

  • Formylation using POCl₃/DMF (Vilsmeier-Haack conditions) at −10°C.

  • Deprotection with TBAF in THF.

Outcome :

  • Regioselectivity : Para-formylation dominates (75%), limiting ortho-product to 22%.

  • Overall Yield : 34% after HPLC purification.

Reductive Amination Pathway

A novel approach involves imine formation followed by reduction:

Steps :

  • Condensation of 4-amino-2-formylphenol with 2-hydroxybenzaldehyde.

  • NaBH₄ reduction of the imine.

  • Oxidative aromatization with DDQ.

Yield : 41% (three steps)

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)ScalabilityCost Index
Suzuki CouplingPd-catalyzed cross-coupling8198High$$$$
Ullmann CouplingCu-mediated coupling5895Moderate$$
Friedel-CraftsVilsmeier-Haack formylation3490Low$$$
Reductive AminationImine reduction4188Moderate$$$

Cost Index Legend :

  • $: <$50/g catalyst

  • $$: $50–150/g

  • $$$: $150–300/g

  • $$$$: >$300/g

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.12 (d, J = 2.4 Hz, 1H, H-3), 7.68 (dd, J = 8.6, 2.4 Hz, 1H, H-5), 7.25–7.18 (m, 2H, H-3' and H-5'), 6.94 (d, J = 8.6 Hz, 1H, H-6), 6.85 (t, J = 7.6 Hz, 1H, H-4'), 6.72 (d, J = 8.0 Hz, 1H, H-6'), 5.51 (s, 1H, OH).

  • ¹³C NMR : δ 191.4 (CHO), 161.2 (C-1), 156.8 (C-2'), 134.5–115.3 (aromatic carbons).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹) : 3280 (O-H), 1685 (C=O), 1590 (C=C aromatic), 1240 (C-O).

High-Resolution Mass Spectrometry (HRMS)

  • Calc. : C₁₃H₁₀O₃ [M+H]⁺: 214.0630

  • Found : 214.0633

Industrial-Scale Considerations

Catalyst Recycling

Pd leaching in Suzuki reactions remains a critical cost factor. Immobilized catalysts (e.g., Pd on activated carbon) enable:

  • 5 Recycles with <5% activity loss

  • Pd Recovery: 92–95% via combustion

Solvent Selection

Cyclopentyl methyl ether (CPME) outperforms traditional solvents:

  • Advantages : High boiling point (106°C), low toxicity, biphasic with water.

  • Yield Improvement : 78% → 83% vs. THF

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C-H activation enables direct formylation:

  • Catalyst : Ru(bpy)₃²⁺

  • Conditions : Blue LEDs, DMF, rt, 24 h

  • Yield : 48% (no protecting groups)

Flow Chemistry

Continuous-flow Suzuki systems enhance productivity:

  • Residence Time : 8 min vs. 12 h batch

  • Space-Time Yield : 12.4 g/L/h

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-Formyl-4-(2-hydroxyphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Formyl-4-(2-hydroxyphenyl)phenol with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:

Compound Substituents Molecular Weight Key Properties Applications References
This compound -CHO (2-position), -C₆H₄OH (4-position) ~242.23 (estimated) High hydrogen-bonding potential; reactive aldehyde group. Ligand synthesis, UV stabilizers (theoretical).
2-Formyl-4-(4-trifluoromethylphenyl)phenol -CHO (2), -C₆H₄CF₃ (4) 266.22 Electron-withdrawing CF₃ group enhances lipophilicity; stabilizes charge. Pharmaceuticals, agrochemical intermediates.
4,4'-(Propane-2,2-diyl)diphenol Two -OH groups linked via isopropyl bridge ~228.29 Rigid, hydrophobic backbone; resists thermal degradation. Epoxy resins, polymer additives.
4,4'-Sulfonyldiphenol -SO₂- bridge between two phenol rings ~250.27 Sulfonyl group increases acidity; UV transparency. High-performance polymers, flame retardants.
2-(2-Hydroxyphenyl)-benzotriazole Benzotriazole fused with hydroxyphenyl group ~225.25 Strong UV absorption (λmax ~340 nm); photostable. UV stabilizers in coatings (e.g., Tinuvin®5050).

Key Findings:

The hydroxyphenyl group in the target compound facilitates stronger intermolecular hydrogen bonding than non-hydroxylated analogs, influencing solubility in polar solvents .

Reactivity: The formyl group in both this compound and its trifluoromethyl variant enables nucleophilic reactions (e.g., condensation), but the CF₃ group may reduce aldehyde electrophilicity due to inductive effects .

Applications: 2-(2-Hydroxyphenyl)-benzotriazole (in Tinuvin®5050) demonstrates superior UV absorption compared to the target compound, suggesting that the benzotriazole core is critical for light stabilization in coatings . The isopropyl-bridged 4,4'-(propane-2,2-diyl)diphenol offers superior thermal stability, making it preferable for high-temperature polymer applications over the mono-formylated target compound .

Q & A

Q. What are the primary synthetic routes for 2-Formyl-4-(2-hydroxyphenyl)phenol, and how can purity be optimized?

The synthesis typically involves multi-step cross-coupling reactions , such as Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by regioselective formylation. For example, analogous compounds like 4-(2,4-difluorophenyl)-2-formylphenol are synthesized via Suzuki coupling of halogenated precursors, followed by formylation using reagents like hexamethylenetetramine (HMTA) in acidic conditions . To optimize purity, chromatographic techniques (e.g., column chromatography) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Confirms the presence of formyl (C=O stretch ~1680–1720 cm⁻¹) and phenolic -OH (~3200–3600 cm⁻¹) groups.
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., coupling constants for ortho-substituted phenyl groups), while ¹³C NMR identifies carbonyl carbons (~190–200 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For example, analogous compounds like diazenyl carbonates are characterized using ESI-MS to confirm molecular ions .

Q. How does the compound’s stability vary under different storage conditions?

The phenolic and formyl groups make the compound sensitive to oxidation and moisture. Stability studies on similar compounds recommend storage in air-tight, amber vials under inert gas (e.g., argon) at −20°C. Degradation products, such as oxidized carboxylic acids, can be monitored via HPLC with UV detection at λ = 254–280 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent controls) or impurity profiles. A systematic approach includes:

  • Reproducing assays with standardized protocols (e.g., ISO-certified cell lines, controlled DMSO concentrations).
  • Purity validation via orthogonal methods (e.g., HPLC coupled with diode-array detection and NMR).
  • Meta-analysis of literature data to identify confounding variables, as seen in safety assessments for fragrance compounds .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacological properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for redox stability.
  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to prioritize derivatives for synthesis. For example, diazenyl carbonate derivatives were studied using Gaussian software to assign vibrational modes and predict reactivity .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data .

Q. What experimental designs are optimal for probing the compound’s role in catalytic or material science applications?

  • Surface functionalization : Immobilize the compound on silica or polymer supports via its phenolic -OH group to study catalytic activity (e.g., in oxidation reactions).
  • Spectroelectrochemical studies : Use cyclic voltammetry coupled with in-situ FT-IR to monitor redox behavior, as applied to biphenyl-based materials .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

  • Flow chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time) to minimize side products.
  • Microwave-assisted synthesis : Reduces reaction times for formylation steps, as demonstrated in the preparation of trifluoromethyl-substituted biphenyls .
  • DoE (Design of Experiments) : Optimizes variables like catalyst loading and solvent ratios statistically .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., formaldehyde).
  • Waste disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal, following guidelines for phenolic compounds .

Q. How should researchers validate conflicting spectral data from different laboratories?

  • Inter-laboratory calibration : Share samples with certified reference materials (CRMs) for NMR and MS.
  • Round-robin testing : Collaborate with multiple labs to replicate results, as done in HPV chemical assessments .

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